Core Scaffold for Nanomolar PARP-1 Inhibitors: Isoindoloisoquinolinone vs. Other Fused Isoquinolinones
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one represents the core scaffold for a series of compounds that demonstrate potent PARP-1 inhibition. In a comparative study, the isoindoloisoquinolinone-based derivatives (CRR-271, CRR-288, CRR-224+225) exhibited IC50 values of less than 200 nM against PARP-1 [1]. This establishes the isoindoloisoquinolinone core as a privileged structure for achieving nanomolar activity against this target.
| Evidence Dimension | PARP-1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Scaffold for inhibitors with IC50 < 200 nM |
| Comparator Or Baseline | Other fused isoquinolinone scaffolds (e.g., pyroloisoquinolinone, benzoquinazolinone) which may have different activity profiles. |
| Quantified Difference | Not directly quantifiable from a single study, but the study establishes the isoindoloisoquinolinone scaffold as capable of generating potent PARP-1 inhibitors. |
| Conditions | PARP-1 inhibition assay using recombinant PARP-1 enzyme. |
Why This Matters
This data validates the isoindoloisoquinolinone core as a productive starting point for medicinal chemistry campaigns targeting PARP-1, distinguishing it from other fused isoquinolinone systems with potentially inferior SAR.
- [1] Suyavaran, A., et al. (2015). Synthesis and biological evaluation of isoindoloisoquinolinone, pyroloisoquinolinone and benzoquinazolinone derivatives as poly(ADP-ribose) polymerase-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(3), 488-498. View Source
